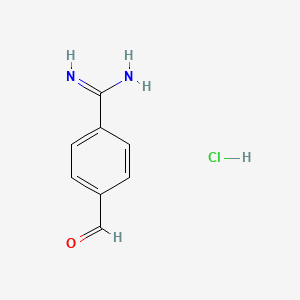

4-Formylbenzimidamide hydrochloride

描述

Contextualization within Amidamide and Benzaldehyde (B42025) Chemical Spaces

The chemical space, a concept that encompasses the vast number of possible molecules, provides a framework for understanding the potential of a compound like 4-Formylbenzimidamide hydrochloride. organic-chemistry.org It resides at the intersection of two significant chemical spaces: that of benzaldehydes and amidamides.

Benzaldehyde Chemical Space: Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are fundamental building blocks in organic synthesis. acs.orgnih.govmdpi.com They are characterized by the electrophilic nature of the formyl group's carbon atom, making them susceptible to nucleophilic attack. This reactivity is harnessed in a multitude of classic and modern organic reactions to form carbon-carbon and carbon-heteroatom bonds. The formyl group can be readily transformed into a variety of other functionalities, including alcohols, carboxylic acids, and imines, further expanding its synthetic utility. acs.org

Amidamide Chemical Space: Amidines are organic compounds containing the RC(NR)NR2 functional group and are considered derivatives of carboxylic acids. nih.gov They are significantly more basic than amides and can act as strong, uncharged bases. nih.gov The amidine functional group is a key pharmacophore in many biologically active molecules and serves as a versatile precursor in the synthesis of nitrogen-containing heterocycles. nih.gov The exploration of the amidine chemical space has been driven by the need for novel therapeutic agents and functional materials.

By combining the attributes of both benzaldehydes and amidines, this compound offers a unique reactivity profile, enabling chemists to design and execute novel synthetic strategies.

Historical Developments and Evolution of Formyl- and Amidamide-Containing Compounds in Organic Synthesis

The journey to understanding the synthetic potential of this compound is rooted in the long and rich history of its constituent functional groups.

The Formyl Group: The formyl group, characteristic of aldehydes, has been at the forefront of organic synthesis for over a century. researchgate.net Early reactions, such as the Cannizzaro reaction and the benzoin (B196080) condensation, demonstrated the unique reactivity of aromatic aldehydes. acs.org The development of formylation reactions, which introduce a formyl group onto a molecule, has been a significant area of research. wikipedia.orgwikipedia.org Landmark reactions like the Gattermann-Koch reaction and the Vilsmeier-Haack reaction have provided powerful tools for the synthesis of aromatic aldehydes. wikipedia.org The evolution of organometallic chemistry has further expanded the repertoire of methods for formyl group transformations.

The Amidamide (Amidine) Group: The synthesis of amidines has also seen considerable evolution. One of the earliest and most well-known methods is the Pinner reaction, first described by Adolf Pinner in 1877. nih.gov This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which can then be treated with ammonia (B1221849) to yield an amidine. nih.gov Over the years, numerous other methods for amidine synthesis have been developed, including the direct amination of nitriles using metal catalysts and the reaction of amines with orthoesters or amides activated with various reagents. acs.org The growing importance of amidine-containing compounds in medicinal chemistry has spurred the development of more efficient and versatile synthetic routes. nih.govwikipedia.org

The convergence of these two historical streams of chemical synthesis has led to the creation of bifunctional reagents like this compound, which encapsulate the reactivity of both functionalities in a single, stable molecule.

Significance of this compound as a Key Synthon in Advanced Chemical Transformations

The true significance of this compound lies in its role as a "synthon," a conceptual unit within a molecule that can be formed and/or reacted to create a desired molecular structure. Its bifunctional nature allows it to participate in a variety of powerful cyclization and multicomponent reactions, leading to the efficient construction of complex heterocyclic scaffolds. These scaffolds are often found at the core of medicinally important compounds, such as kinase and protease inhibitors.

The formyl group can act as an electrophilic center, reacting with nucleophiles, while the amidine group, particularly after deprotonation of the hydrochloride salt, can act as a binucleophile. This dual reactivity is the key to its utility in building heterocyclic rings.

Synthesis of Heterocyclic Compounds:

One of the most valuable applications of this compound is in the synthesis of substituted pyrimidines and quinazolines. These nitrogen-containing heterocycles are prevalent in a vast number of biologically active molecules.

For instance, in a reaction analogous to the well-known Biginelli reaction, this compound can be condensed with a β-dicarbonyl compound to form dihydropyrimidine (B8664642) derivatives. wikipedia.orgtaylorandfrancis.com The formyl group participates in the initial condensation, while the amidine provides the necessary nitrogen atoms to complete the heterocyclic ring.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| This compound | Ethyl acetoacetate | Ethyl 4-(4-carbamimidoylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Biginelli-type condensation | wikipedia.org |

| This compound | Acetylacetone | 5-acetyl-4-(4-carbamimidoylphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Biginelli-type condensation | nih.gov |

Similarly, in reactions reminiscent of the Friedländer annulation, the formyl group can react with an activated methylene (B1212753) group adjacent to a carbonyl, while the amidine can cyclize to form a quinazoline (B50416) ring system.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| This compound | 2-Aminoacetophenone | 2-phenyl-4-(4-carbamimidoylphenyl)quinazoline | Friedländer-type synthesis | nih.gov |

The ability to readily construct such valuable heterocyclic cores from a single, commercially available starting material underscores the importance of this compound as a key synthon in modern organic and medicinal chemistry. Its continued exploration promises to unlock new and efficient pathways to novel molecules with significant biological and material properties.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

4-formylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O.ClH/c9-8(10)7-3-1-6(5-11)2-4-7;/h1-5H,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDOIHKQMOMRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496587 | |

| Record name | 4-Formylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63476-93-7 | |

| Record name | 4-Formylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Formylbenzimidamide Hydrochloride

Precursor Selection and Strategic Chemical Pathway Design

The design of a viable synthesis for 4-Formylbenzimidamide hydrochloride hinges on the selection of an appropriate starting material and a reaction sequence that efficiently constructs the target amidine functionality while preserving the aldehyde group.

The most established and widely utilized pathway for the synthesis of aromatic amidines from nitrile precursors is the Pinner reaction. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This method is particularly well-suited for the synthesis of this compound, starting from the readily available precursor, 4-cyanobenzaldehyde. google.comsigmaaldrich.commerckmillipore.com

The Pinner reaction proceeds in two primary stages:

Formation of the Pinner Salt : The nitrile, 4-cyanobenzaldehyde, is treated with an anhydrous alcohol, such as ethanol, in the presence of dry hydrogen chloride (HCl) gas. organic-chemistry.orgyoutube.com This acid-catalyzed reaction converts the nitrile into a highly reactive intermediate known as an imino ester hydrochloride, or a Pinner salt. wikipedia.org Low temperatures are typically employed to prevent the thermodynamically unstable salt from decomposing. wikipedia.org

Table 1: Conventional Pinner Reaction Pathway for this compound

| Step | Reactants | Reagents | Intermediate/Product | Key Considerations |

|---|---|---|---|---|

| 1 | 4-Cyanobenzaldehyde, Anhydrous Ethanol | Anhydrous Hydrogen Chloride (HCl) gas | Ethyl 4-formylbenzimidate hydrochloride (Pinner Salt) | Reaction must be conducted under strictly anhydrous conditions at low temperatures (e.g., 0°C) to ensure stability of the Pinner salt. youtube.com |

| 2 | Ethyl 4-formylbenzimidate hydrochloride | Ammonia (B1221849) (in alcohol or as gas) | This compound | The amidine product is a strong base and is isolated as the hydrochloride salt for stability. |

The hydrochloride component of the final compound is integral to the synthetic process and the stability of the product. Its introduction is a direct consequence of the Pinner reaction conditions.

Hydrogen chloride serves a dual purpose in this synthesis:

Catalyst : In the first step, HCl protonates the nitrile nitrogen, activating the carbon atom toward nucleophilic attack by the alcohol, thereby catalyzing the formation of the imino ester. youtube.com

Stabilizing Agent : Benzamidines are strong organic bases. The free base form can be unstable and susceptible to hydrolysis, particularly in the presence of the aldehyde group. By forming the hydrochloride salt, the basicity of the amidine group is neutralized, resulting in a crystalline, stable, and easily handled solid product. The use of HCl throughout the reaction ensures that the final product is directly obtained in this stable salt form.

Modern Catalytic Approaches in this compound Synthesis

While the Pinner reaction is a robust and conventional method, modern organic synthesis seeks to develop more efficient, atom-economical, and milder catalytic alternatives.

An alternative synthetic strategy would involve introducing the formyl group onto a pre-existing benzamidine (B55565) or benzonitrile (B105546) scaffold. This requires a highly regioselective formylation reaction that specifically targets the para-position (C4) of the benzene (B151609) ring. While direct formylation of benzamidine is complex due to the reactivity of the amidine group, formylation of benzonitrile is a viable, though challenging, alternative. Recent advances in C-H functionalization have led to novel formylation methods. For instance, microwave-assisted, Selectfluor-mediated regioselective formylation has been developed for heterocyclic systems like 2H-indazoles, using DMSO as the formylating agent. thieme-connect.de Such methodologies, which can proceed through radical pathways, represent the forefront of C-H activation and could potentially be adapted for the regioselective formylation of benzonitrile derivatives. thieme-connect.de

Direct catalytic conversion of nitriles to amidines is a highly sought-after transformation that avoids the stoichiometric reagents and harsh conditions of the Pinner reaction. Research in this area has explored various transition-metal-catalyzed and photoredox-catalyzed approaches. For example, photoredox-catalyzed multicomponent reactions have been developed for the alkylative amidination of styrenes, demonstrating the feasibility of forming amidine structures under mild, visible-light-induced conditions. researchgate.netrsc.org These advanced methods often involve a radical-polar crossover mechanism and showcase the potential for developing direct catalytic amidination of aryl nitriles like 4-cyanobenzaldehyde. rsc.org

Organocatalysis , which utilizes small organic molecules as catalysts, has become a powerful tool in synthesis. While organocatalysis has been extensively applied to the synthesis of nitrogen-containing heterocycles such as benzimidazoles, its application to the direct formation of benzamidines from nitriles is a less explored area. researchgate.netmdpi.com The development of organocatalysts capable of activating the nitrile group towards amination under mild conditions remains a significant area for future research.

Biocatalysis offers the potential for highly selective and environmentally benign synthetic routes. nih.gov While no specific "amidinase" enzyme for this transformation is commercially available, related enzymatic processes highlight future possibilities.

Nitrile Hydratases : These enzymes catalyze the hydration of nitriles to the corresponding amides, a related but distinct transformation. manchester.ac.uk

Amide Bond Synthetases : Enzymes such as McbA have been shown to catalyze the formation of amides from carboxylic acids and amines via an ATP-dependent mechanism. nih.gov The ability of these enzymes to construct C-N bonds suggests that enzyme engineering or discovery could yield a biocatalyst capable of amidine synthesis. The synthesis of N-substituted benzimidazole (B57391) derivatives using lipase (B570770) enzymes has also been demonstrated, further underscoring the potential of biocatalysis in creating complex nitrogen-containing molecules. mdpi.comresearchgate.net

Sustainable Synthesis and Green Chemistry Principles Applied to this compound Production

A plausible and commonly employed route for the synthesis of benzamidine derivatives is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ester salt (a Pinner salt). This intermediate is then reacted with ammonia to yield the corresponding amidine. mdpi.com For this compound, the synthesis would likely commence from 4-cyanobenzaldehyde.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often utilize hazardous solvents that contribute significantly to waste and pose health risks. In the context of synthesizing this compound, a green chemistry approach would prioritize the use of safer, more environmentally benign solvents.

Solvent Selection:

Greener solvent alternatives to traditional chlorinated solvents (like chloroform (B151607) and dichloromethane) or polar aprotic solvents (like DMF) are encouraged. The selection of a solvent should consider its toxicity, environmental persistence, and energy requirements for its removal and recycling.

| Solvent Class | Conventional Solvents | Greener Alternatives | Rationale for Green Selection |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Cyclopentyl methyl ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF) | Higher boiling points, lower peroxide formation tendency, and derived from renewable resources (in the case of 2-MeTHF). |

| Alcohols | Methanol (B129727), Ethanol | Ethanol, Isopropanol | Lower toxicity compared to methanol and can often be sourced from biomass. |

| Aprotic Polar | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Cyrene™, Dimethyl sulfoxide (B87167) (DMSO) (use with caution) | Cyrene™ is a bio-based dipolar aprotic solvent. DMSO has a better environmental, health, and safety profile than DMF and NMP, though its removal can be energy-intensive. |

Waste Minimization:

Waste reduction is a cornerstone of green chemistry. In the synthesis of this compound, several techniques can be employed to minimize waste generation:

Catalytic Processes: The use of catalytic amounts of reagents is superior to stoichiometric amounts. For instance, in the Pinner reaction, the use of a recyclable solid acid catalyst instead of stoichiometric gaseous HCl could significantly reduce corrosive waste streams.

Solvent-Free Reactions: Whenever feasible, conducting reactions in the absence of a solvent eliminates the need for solvent purchase, removal, and disposal. Ball milling is a solvent-free technique that has been successfully applied to the synthesis of benzimidazole derivatives and could be explored for amidine synthesis. jocpr.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle. The Pinner reaction, followed by ammonolysis, is generally considered to have good atom economy.

Recycling: Solvents and catalysts should be recycled wherever possible. The use of a heterogeneous catalyst can simplify its recovery and reuse.

Reducing energy consumption is another fundamental aspect of green chemistry. This can be achieved by employing milder reaction conditions and utilizing energy-efficient technologies.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. mdpi.com The direct and efficient heating of the reaction mixture by microwaves can lead to significant energy savings, particularly when reaction times are reduced from hours to minutes. mdpi.comnih.gov

For the synthesis of this compound, microwave assistance could be applied to the Pinner reaction or a related one-pot synthesis from 4-cyanobenzaldehyde. The rapid and uniform heating provided by microwaves can help to overcome activation energy barriers more efficiently and can also enable reactions to be carried out in sealed vessels at temperatures above the solvent's boiling point, further accelerating the reaction rate.

The following table illustrates a hypothetical comparison between conventional and microwave-assisted synthesis for a key step in the production of an aromatic amidine, based on findings for related compounds.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Potential Advantages of Microwave Synthesis |

| Reaction Time | 6 - 24 hours | 5 - 30 minutes | Significant reduction in energy consumption and increased throughput. |

| Temperature | Reflux temperature of the solvent | 100 - 150 °C (in a sealed vessel) | Higher temperatures can be reached quickly, accelerating the reaction. |

| Yield | Moderate to Good | Good to Excellent | Improved yields are often observed due to reduced side reactions. |

| Solvent | Often requires a solvent | Can be performed in greener solvents or solvent-free | Reduces solvent usage and waste. |

Process Optimization and Scale-Up Considerations for Research and Development Applications

The transition of a synthetic route from a laboratory-scale procedure to a larger, more robust process for research and development applications requires careful optimization of various parameters and consideration of scale-up challenges.

Process Optimization:

The goal of process optimization is to identify the reaction conditions that provide the desired product in high yield and purity, in a safe, cost-effective, and sustainable manner. For the synthesis of this compound, key parameters to optimize would include:

Reactant Concentrations: Increasing the concentration of reactants can improve throughput, but may also lead to issues with solubility, mixing, and heat transfer.

Catalyst Loading: The amount of catalyst should be minimized while maintaining a high reaction rate and conversion.

Temperature and Pressure: These parameters have a significant impact on reaction kinetics and selectivity. For microwave-assisted synthesis, the power and duration of irradiation are critical.

Work-up and Purification: The isolation and purification of the final product should be designed to be efficient and minimize the use of additional solvents and materials. Crystallization is often a preferred method for purification on a larger scale as it can provide a high-purity product with minimal solvent use.

The following table outlines key parameters that would be investigated during the process optimization for the synthesis of this compound.

| Parameter to Optimize | Range of Investigation | Desired Outcome | Potential Challenges |

| Starting Material Ratio | 1:1 to 1:1.5 (Nitrile:Alcohol/Ammonia source) | Maximize conversion of the limiting reagent. | Excess reagent may complicate purification. |

| Catalyst Loading | 0.1 mol% to 10 mol% | Minimize catalyst usage while achieving a high reaction rate. | Lower catalyst loading may lead to longer reaction times. |

| Temperature | Room Temperature to 150 °C | Find the optimal balance between reaction rate and selectivity. | Higher temperatures may lead to decomposition or side reactions. |

| Reaction Time | 5 minutes to 24 hours | Minimize reaction time to increase throughput. | Incomplete reaction at shorter times. |

| Solvent Concentration | 0.1 M to 2 M | Maximize reactor throughput. | Solubility issues, increased viscosity, poor heat transfer. |

Scale-Up Considerations:

Scaling up a chemical process from the lab bench to a pilot or production scale introduces several challenges that must be addressed:

Heat Transfer: Exothermic or endothermic reactions that are easily managed in the lab can become problematic on a larger scale. Efficient heat transfer is crucial to maintain control over the reaction temperature.

Mixing: Ensuring homogenous mixing of reactants and catalysts is more challenging in large reactors and can impact reaction rates and selectivity.

Safety: The potential hazards associated with the reagents and the reaction itself must be carefully evaluated and mitigated on a larger scale. This includes considerations for thermal runaway, pressure buildup, and the handling of flammable or toxic materials.

Equipment: The choice of reactor and other processing equipment is critical for a successful scale-up. For instance, scaling up a microwave-assisted synthesis requires specialized industrial microwave reactors.

By systematically addressing these optimization and scale-up considerations, it is possible to develop a robust and sustainable process for the production of this compound for research and development purposes.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Formylbenzimidamide Hydrochloride

Mechanistic Studies of Formyl Group Reactivity

The formyl group attached to the benzene (B151609) ring is an aromatic aldehyde. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by nucleophiles. numberanalytics.comncert.nic.in The aromatic ring influences this reactivity through resonance effects. pressbooks.pub

Nucleophilic Addition Reactions to the Aldehyde Moiety

Nucleophilic addition is a fundamental reaction for aldehydes. numberanalytics.comnumberanalytics.com The general mechanism involves a two-step process: the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ncert.nic.inlibretexts.org This intermediate is then typically protonated to yield an alcohol product. pressbooks.pub

The carbonyl group in an aromatic aldehyde is generally considered less reactive towards nucleophiles than in aliphatic aldehydes because the electron-donating resonance effect of the aromatic ring makes the carbonyl carbon less electrophilic. pressbooks.pub

A variety of nucleophiles can react with the formyl group of 4-Formylbenzimidamide hydrochloride. Examples include:

Cyanide Ions (CN⁻): Addition of hydrogen cyanide (HCN) in the presence of a basic catalyst generates a cyanide nucleophile that attacks the carbonyl carbon to form a cyanohydrin. ncert.nic.innumberanalytics.com

Grignard Reagents (R-MgX): These powerful carbon-based nucleophiles add to the aldehyde to form, after an acidic workup, a secondary alcohol. numberanalytics.comnumberanalytics.com

Alcohols (R-OH): In the presence of an acid catalyst, alcohols add to the aldehyde to first form a hemiacetal, which can then react with a second alcohol molecule to yield a stable acetal. britannica.com

| Nucleophile | Reagent(s) | Initial Product | Final Product (after workup) |

|---|---|---|---|

| Cyanide | HCN, Base catalyst | Tetrahedral Cyanide Adduct (Alkoxide) | Cyanohydrin |

| Hydride | NaBH₄ or LiAlH₄ | Alkoxide | Primary Alcohol |

| Organometallic | R-MgX (Grignard), then H₃O⁺ | Magnesium Alkoxide | Secondary Alcohol |

| Alcohol | 2 eq. R-OH, Acid catalyst | Hemiacetal | Acetal |

| Water | H₂O, Acid or Base catalyst | Gem-diol (typically unstable) |

Oxidation and Reduction Pathways of the Formyl Group

The formyl group can undergo both oxidation and reduction, affecting the carbon's oxidation state.

Oxidation: Aromatic aldehydes can be oxidized to the corresponding carboxylic acids. numberanalytics.com A common laboratory oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄). numberanalytics.com In the case of this compound, this would yield 4-carboxyphenylbenzimidamide.

Reduction: The aldehyde can be readily reduced to a primary alcohol. britannica.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). numberanalytics.com Catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni) is also an effective method. britannica.com This reaction converts the formyl group into a hydroxymethyl group.

Disproportionation (Cannizzaro Reaction): Since the aromatic aldehyde in this compound lacks an α-hydrogen, it can undergo the Cannizzaro reaction when treated with a strong base. britannica.comchemicalnote.com In this disproportionation reaction, one molecule of the aldehyde is reduced to a primary alcohol, while another is oxidized to a carboxylic acid. britannica.com

Reaction Mechanisms Involving the Benzimidamide Moiety

The benzimidamide group, C₆H₅C(=NH)NH₂, possesses two nitrogen atoms with lone pairs of electrons, making them potential nucleophilic centers. wikipedia.org However, in this compound, the imidamide group is protonated, significantly altering its reactivity. nih.gov

Nucleophilic Reactivity of the Imidamide Nitrogen Atoms

In its neutral (free base) form, the benzimidamide moiety can act as a nucleophile. The two nitrogen atoms are not equivalent; one is an amino-type nitrogen (-NH₂) and the other is an imino-type nitrogen (=NH). The lone pair on the amino nitrogen is generally more available for donation, making it the more nucleophilic site. The imino nitrogen's lone pair is also available, but its nucleophilicity can be influenced by the hybridization and geometry of the C=N double bond.

However, the nucleophilicity of amidine nitrogens is considerably lower than that of simple amines. This is due to the resonance delocalization of the nitrogen lone pairs across the N-C-N system, which reduces their availability. vaia.comyoutube.com

Protonation/Deprotonation Equilibria and their Impact on Reactivity

The state of protonation is a critical factor governing the reactivity of the benzimidamide group. The pKa of a molecule determines its protonation state at a given pH. youtube.com For protonated benzimidazoles, pKa values are typically in the range of 5.4-5.8. nih.gov Benzamidine (B55565) itself is basic and readily forms a stable, protonated benzamidinium ion in the presence of acid. nih.gov

As this compound is a salt, the imidamide group exists in its protonated, or amidinium, form. In this state, the lone pairs of the nitrogen atoms are engaged in bonding with a proton, and the group carries a positive charge. This has two major consequences:

Loss of Nucleophilicity: The protonated nitrogens have no available lone pairs to act as nucleophiles.

Increased Acidity: The N-H protons become acidic and can be removed by a base.

Therefore, for the benzimidamide moiety to participate in nucleophilic reactions, it must first be deprotonated by treatment with a base. The reactivity is thus highly pH-dependent.

| Condition | Protonation State | Dominant Character | Expected Reactivity |

|---|---|---|---|

| Acidic (as hydrochloride salt) | Protonated (Amidinium ion) | Electrophilic / Acidic | Resistant to nucleophilic attack; will not act as a nucleophile. Can act as a proton donor. |

| Neutral / Basic | Deprotonated (Free Base) | Nucleophilic | Nitrogen atoms can participate in nucleophilic attack on electrophiles. |

Intramolecular Cyclization and Rearrangement Mechanisms

The presence of both a nucleophilic center (the deprotonated imidamide) and an electrophilic center (the formyl group) within the same molecule allows for the possibility of intramolecular reactions. libretexts.org Such cyclizations typically occur when stable five or six-membered rings can be formed. youtube.com

For an intramolecular reaction to occur in this compound, the imidamide moiety must first be deprotonated to its free base form. Once deprotonated, the more nucleophilic amino nitrogen can attack the electrophilic carbonyl carbon of the formyl group. This intramolecular nucleophilic addition would lead to a five-membered ring intermediate.

The proposed mechanism is as follows:

Deprotonation: A base removes a proton from the amidinium ion to generate the neutral 4-formylbenzimidamide.

Nucleophilic Attack: The lone pair of the endocyclic amino nitrogen attacks the carbonyl carbon of the formyl group. This is an example of an exo cyclization.

Ring Formation: A tetrahedral alkoxide intermediate is formed, creating a new five-membered heterocyclic ring.

Proton Transfer/Tautomerization: The intermediate can then undergo proton transfer. A likely subsequent step is the elimination of a water molecule, driven by the formation of a stable aromatic isoindolone-type system.

This type of intramolecular cyclization is a known pathway for creating fused heterocyclic systems and is plausible for this molecule under the appropriate basic conditions. nih.gov

Kinetics and Thermodynamics of Reactions Featuring this compound

The reactivity of this compound is dictated by the interplay of its formyl and imidamide functionalities. The kinetics and thermodynamics of its reactions are influenced by factors such as the nature of the reactants, the solvent, and the reaction conditions.

The formyl group, an aldehyde, is susceptible to nucleophilic attack. The rate of such reactions is influenced by the electrophilicity of the carbonyl carbon. The presence of the electron-withdrawing imidamide group on the aromatic ring is expected to enhance the electrophilicity of the formyl group, thereby increasing the rate of nucleophilic addition reactions compared to unsubstituted benzaldehyde (B42025). numberanalytics.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. numberanalytics.com

The imidamide group can participate in reactions such as hydrolysis and reactions with nucleophiles. The kinetics of these reactions would be influenced by the stability of the tetrahedral intermediates formed. In reactions involving amidines, the initial nucleophilic attack is often the rate-determining step. nih.govacs.org

Thermodynamically, reactions involving the formyl group, such as oxidation to a carboxylic acid, are generally exothermic. The thermodynamics of reactions involving the imidamide group, such as hydrolysis, will depend on the relative stability of the reactants and products. The formation of the imide from an amide, a related reaction, is predicted to be slightly endothermic. osti.gov

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

| Nucleophile | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |

| Methoxide | 1.2 x 10⁻² | 55 |

| Cyanide | 3.5 x 10⁻¹ | 48 |

| Thiophenoxide | 8.9 x 10⁻³ | 60 |

This table presents hypothetical data to illustrate expected trends in reactivity.

Table 2: Hypothetical Thermodynamic Data for Reactions of this compound

| Reaction | Enthalpy (ΔH, kJ/mol) | Entropy (ΔS, J/mol·K) | Gibbs Free Energy (ΔG, kJ/mol) |

| Oxidation of formyl group | -250 | +25 | -257 |

| Hydrolysis of imidamide | -15 | -5 | -13.5 |

| Reduction of formyl group | -80 | -10 | -77 |

This table presents hypothetical data based on general principles of organic reactions.

Influence of Stereoelectronic Effects and Substituent Effects on Reaction Mechanisms

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on reactivity, play a crucial role in the reactions of this compound. wikipedia.org For instance, the orientation of the lone pair of electrons on the nitrogen atoms of the imidamide group relative to the aromatic pi-system can affect the group's electronic donating or withdrawing properties.

In reactions involving the imidamide moiety, substituents on the benzamidine ring can have a pronounced effect. Electron-donating groups on the aromatic ring would be expected to increase the nucleophilicity of the imidamide nitrogens, while electron-withdrawing groups would decrease it. nih.gov This has been observed in studies on the reactivity of substituted benzamidines. nih.gov

Table 3: Predicted Effect of Substituents on the Aromatic Ring on the Rate of Nucleophilic Attack on the Formyl Group

| Substituent at ortho/para position | Nature of Substituent | Predicted Effect on Reaction Rate |

| -OCH₃ | Electron-donating | Decrease |

| -CH₃ | Electron-donating | Decrease |

| -Cl | Electron-withdrawing (inductive) | Increase |

| -NO₂ | Strongly electron-withdrawing | Significant Increase |

This table illustrates the expected trends based on established principles of substituent effects in aromatic aldehydes. numberanalytics.com

Design and Synthesis of Derivatives and Analogues Based on the 4 Formylbenzimidamide Hydrochloride Scaffold

Rational Design Principles for Structural Diversification

The rational design of derivatives from the 4-formylbenzimidamide hydrochloride scaffold is centered on the strategic modification of its key functional components. These modifications are guided by the goal of exploring new chemical spaces and developing compounds with tailored properties.

The formyl (-CHO) and benzimidamide (-C(=NH)NH2) groups are primary sites for chemical elaboration. The aldehyde functionality of the formyl group is a versatile handle for a wide range of chemical transformations. For instance, it can undergo nucleophilic addition reactions, reductive amination to introduce diverse amine functionalities, and oxidation to a carboxylic acid. The benzimidamide group, a strong basic moiety, can be N-functionalized or utilized in cyclization reactions.

Table 1: Potential Modifications of the Formyl and Benzimidamide Groups

| Functional Group | Modification Reaction | Resulting Functionality |

| Formyl | Oxidation | Carboxylic Acid |

| Reduction | Hydroxymethyl | |

| Reductive Amination | Aminomethyl | |

| Wittig Reaction | Alkene | |

| Knoevenagel Condensation | α,β-Unsaturated Carbonyl | |

| Benzimidamide | N-Alkylation/Arylation | N-Substituted Benzimidamide |

| Cyclization with β-dicarbonyls | Pyrimidine Ring |

The reactivity of the formyl group as an electrophile allows for its reaction with various nucleophiles. For example, its condensation with active methylene (B1212753) compounds in Knoevenagel-type reactions can lead to the formation of α,β-unsaturated systems, which are themselves valuable intermediates for further Michael additions.

The phenyl ring of the 4-formylbenzimidamide scaffold provides a platform for introducing a wide range of substituents, thereby modulating the electronic and steric properties of the molecule. Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have become powerful tools for the functionalization of aromatic rings.

Palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are particularly valuable for creating C-C and C-N bonds. sigmaaldrich.comrsc.org Although direct C-H functionalization on the benzimidamide ring can be challenging, the corresponding benzonitrile (B105546) (4-cyanobenzaldehyde) can serve as a surrogate. The cyano group can direct ortho C-H activation, allowing for the introduction of alkyl and aryl groups, which can then be converted to the benzimidamide functionality. rsc.org

Table 2: Examples of Phenyl Ring Functionalization

| Reaction Type | Reactant | Catalyst/Reagents | Resulting Substituent |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, base | Aryl |

| Heck Reaction | Alkene | Pd catalyst, base | Alkenyl |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | Amino |

| C-H Alkylation (via benzonitrile) | Alkyl halide | Co-NHC catalyst | Alkyl |

| C-H Arylation (via benzonitrile) | Aryl halide | Co-NHC catalyst | Aryl |

These functionalization strategies enable the systematic exploration of the structure-activity relationships of the resulting derivatives.

Synthetic Strategies for Novel Analogues

The construction of novel analogues based on the this compound scaffold can be achieved through various synthetic strategies, ranging from linear, step-wise synthesis to more complex combinatorial approaches.

A divergent synthetic approach would start from the this compound core, with subsequent reactions diversifying the structure. For example, the formyl group could be converted into a variety of other functionalities, or the phenyl ring could be substituted at different positions.

Conversely, a convergent approach would involve the synthesis of substituted phenyl rings containing the desired functionalities, which are then converted into the 4-formylbenzimidamide structure in the later stages of the synthesis. For instance, a substituted benzonitrile could be synthesized and then converted to the benzimidamide, followed by the introduction or unmasking of the formyl group.

To efficiently explore the chemical space around the 4-formylbenzimidamide scaffold, parallel synthesis and combinatorial chemistry techniques can be employed. nih.govnih.gov These approaches allow for the rapid generation of large libraries of related compounds. Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a product containing substantial parts of all the reactants, are particularly well-suited for this purpose. nih.govbeilstein-journals.org

For example, the formyl group of the scaffold can participate in MCRs such as the Ugi or Passerini reactions, allowing for the introduction of multiple points of diversity in a single step. By systematically varying the other components of the MCR, a large and diverse library of derivatives can be generated.

Table 3: Example of a 3-Component Reaction for Library Synthesis

| Scaffold Component | Reactant 1 | Reactant 2 | Reaction Type | Resulting Structure |

| 4-Formylbenzimidamide | Amine | Isocyanide | Ugi Reaction | α-acylamino carboxamide derivative |

This strategy significantly accelerates the process of lead discovery and optimization in medicinal chemistry.

Exploration of Fused and Bridged Ring Systems Incorporating the 4-Formylbenzimidamide Moiety

The reactive functionalities of this compound make it an excellent precursor for the synthesis of more complex, polycyclic systems. Intramolecular cyclization reactions can lead to the formation of fused and bridged ring structures, which are of great interest in medicinal chemistry due to their conformational rigidity and novel three-dimensional shapes.

One prominent example is the synthesis of quinazoline (B50416) derivatives. The reaction of an o-aminobenzaldehyde with an amidine can lead to the formation of a quinazoline ring. openmedicinalchemistryjournal.comnih.gov In the case of 4-formylbenzimidamide, it can serve as the amidine component, reacting with a suitable ortho-substituted aromatic aldehyde to form a fused quinazoline system.

Another possibility is the synthesis of isoquinoline (B145761) derivatives. The Pictet-Spengler and Bischler-Napieralski reactions are classical methods for isoquinoline synthesis that involve the cyclization of a β-arylethylamine derivative. pharmaguideline.comnumberanalytics.com By modifying the 4-formylbenzimidamide scaffold to include a β-arylethylamine moiety, these reactions could be employed to construct novel fused isoquinoline systems.

Furthermore, intramolecular cyclization reactions involving the formyl group and a suitably positioned nucleophile on a side chain attached to the benzimidamide or the phenyl ring can lead to a variety of heterocyclic systems. For example, an intramolecular aza-Wacker-type cyclization could be envisioned to form nitrogen-containing bridged systems. nih.gov

Table 4: Potential Fused and Bridged Ring Systems

| Starting Scaffold | Reaction Type | Resulting Ring System |

| 4-Formylbenzimidamide | Reaction with o-aminobenzaldehyde | Quinazoline |

| Modified 4-Formylbenzimidamide | Pictet-Spengler Reaction | Tetrahydroisoquinoline |

| Modified 4-Formylbenzimidamide | Bischler-Napieralski Reaction | Dihydroisoquinoline |

| Modified 4-Formylbenzimidamide | Intramolecular Cyclization | Fused/Bridged Heterocycles |

The exploration of these fused and bridged ring systems opens up new avenues for the design of structurally complex and potentially bioactive molecules based on the this compound scaffold.

Structure-Activity Relationship (SAR) Studies for Understanding Chemical Reactivity and Synthetic Utility

Due to the lack of specific research on this compound, a detailed structure-activity relationship (SAR) analysis concerning its chemical reactivity and synthetic utility cannot be constructed. SAR studies are fundamental in understanding how the structural features of a molecule influence its chemical behavior and its effectiveness as a precursor in synthesis.

In a hypothetical SAR study for this compound, the primary points of interest would be the electrophilic aldehyde (formyl) group and the nucleophilic amidine group. The interplay between these two functional groups, as well as the influence of the benzene (B151609) ring, would be central to understanding its reactivity profile.

Key Areas for Potential SAR Investigation:

Reactivity of the Formyl Group: The electron-donating or-withdrawing nature of substituents on the benzimidazole (B57391) ring would be expected to modulate the reactivity of the formyl group towards nucleophiles. However, no studies detailing such modifications on the this compound scaffold have been found.

Reactivity of the Imidamide Group: The nucleophilicity of the imidamide group could be altered by substituents on the aromatic ring, influencing its participation in cyclization or condensation reactions. Again, specific examples are not available in the surveyed literature.

Synthetic Utility as a Bifunctional Building Block: The true synthetic potential of this compound lies in its bifunctionality. It could theoretically serve as a precursor for a variety of heterocyclic compounds through reactions that engage both the formyl and imidamide groups. The lack of published examples prevents a concrete analysis of its utility in this regard.

Applications of 4 Formylbenzimidamide Hydrochloride in Advanced Organic Synthesis

Strategic Building Block for the Construction of Complex Organic Molecules

4-Formylbenzimidamide hydrochloride serves as a crucial starting material for the creation of intricate organic molecules due to its bifunctional nature, containing both a formyl group and a benzimidamide moiety. This unique structure allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Precursor to Diverse Heterocyclic Scaffolds (e.g., oxadiazoles (B1248032), pyrazoles)

The presence of both an aldehyde and an amidine group in this compound makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. These heterocycles are of significant interest in medicinal chemistry and materials science.

Oxadiazoles: 1,3,4-oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. researchgate.net They are known to exhibit a broad spectrum of biological activities. researchgate.netmdpi.com The synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved through various methods, often involving the cyclization of hydrazides. mdpi.com While direct synthesis from this compound is not explicitly detailed in the provided results, its structural motifs are present in precursors used for oxadiazole formation. For instance, the formyl group could be oxidized to a carboxylic acid and the amidine could be converted to a hydrazide, which could then undergo cyclization.

Pyrazoles: Pyrazoles are five-membered heterocyclic aromatic compounds with two adjacent nitrogen atoms. They are important scaffolds in drug discovery. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govorganic-chemistry.org this compound can be envisioned as a precursor to pyrazole (B372694) derivatives. For example, the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride and dimethylformamide (DMF), is a known method for producing 4-formyl pyrazoles from hydrazones. chemmethod.com The formyl group of this compound could potentially react with a hydrazine to form a hydrazone, which could then undergo cyclization and formylation to yield a pyrazole scaffold.

Role in the Synthesis of Benzaldehyde- and Amidamide-Containing Systems

The dual functionality of this compound allows it to be a key component in the synthesis of molecules that require either a benzaldehyde (B42025) or an amidamide group, or both. The formyl group can undergo a wide range of reactions typical of aldehydes, such as nucleophilic addition, oxidation, and reduction, leading to a variety of benzaldehyde-derived structures. Simultaneously, the imidamide group can participate in cyclization reactions or act as a directing group in various synthetic transformations.

Development of Novel Synthetic Methodologies

The unique chemical properties of this compound have facilitated the development of new synthetic methods, particularly in the areas of catalysis and multi-component reactions.

Multi-Component Reactions (MCRs) Utilizing its Bifunctional Nature

Multi-component reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. nih.govfrontiersin.org The bifunctional nature of this compound makes it an excellent candidate for MCRs. The aldehyde and amidine functionalities can react sequentially or simultaneously with other reactants to rapidly build molecular complexity. For example, the Ugi four-component reaction, which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, could potentially utilize this compound as the aldehyde component to generate diverse and complex molecules in a single, efficient step. nih.gov

Intermediate in the Total Synthesis of Complex Natural Products and Pharmaceutical Scaffolds

The versatility of this compound as a building block extends to its use as a key intermediate in the total synthesis of complex natural products and pharmaceutical scaffolds. Although direct examples of its use in total synthesis were not found in the provided search results, its role as a precursor to important heterocyclic systems like oxadiazoles and pyrazoles suggests its potential in this area. mdpi.comchim.it These heterocyclic motifs are prevalent in many biologically active natural products and pharmaceuticals. Therefore, synthetic routes to these complex molecules could strategically employ this compound to introduce these key structural features.

Utility in Fragment-Based Drug Discovery (FBDD) as a Core Fragment

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of lead compounds. This approach relies on identifying small, low-molecular-weight compounds, or "fragments," that bind with low affinity to a biological target. These initial hits then serve as starting points for optimization into more potent and selective drug candidates. Within this paradigm, this compound presents itself as a valuable, albeit not extensively documented, core fragment. Its utility stems from the combination of a key recognition motif, the benzamidine (B55565) group, and a synthetically versatile aldehyde functionality.

The benzamidine moiety is a well-established pharmacophore, particularly recognized for its ability to interact with the active sites of serine proteases. It acts as a bioisostere for the guanidinium (B1211019) group of arginine, enabling it to form strong interactions, including salt bridges and hydrogen bonds, with aspartate residues frequently found in the S1 pocket of these enzymes. This inherent binding capability makes any fragment containing a benzamidine group a promising starting point for the design of inhibitors for targets such as thrombin, trypsin, and urokinase-type plasminogen activator (uPA).

The strategic inclusion of a formyl group at the para-position of the benzamidine ring significantly enhances the fragment's utility in FBDD. This aldehyde group serves as a crucial synthetic handle for "fragment growing" or "fragment linking," two common strategies in FBDD. In fragment growing, the initial fragment is elaborated by adding chemical substituents to explore and occupy adjacent binding pockets on the protein surface, thereby increasing affinity and selectivity. The aldehyde of this compound can readily undergo a variety of chemical transformations, such as reductive amination, Wittig reactions, and aldol (B89426) condensations, to introduce diverse chemical appendages.

In fragment linking, two or more fragments that bind to different, often adjacent, sites on the protein are connected via a chemical linker. The formyl group on this compound can be chemically modified to facilitate this linkage, leading to a larger, higher-affinity molecule that spans both binding sites.

The value of this compound as a core fragment is underscored by its physicochemical properties, which align well with the principles of FBDD. It possesses a low molecular weight and a simple, rigid structure, which are desirable characteristics for initial fragment hits. The combination of a potent binding element and a reactive functional group in a single, compact molecule makes it an efficient building block for the rapid exploration of chemical space around a target's binding site.

While direct and extensive citation of this compound in FBDD screening libraries is not widespread in publicly available literature, the frequent appearance of benzamidine-based compounds in the development of protease inhibitors strongly supports its potential as a foundational fragment. The strategic placement of the formyl group provides a clear and logical point for synthetic elaboration, making it an attractive, if underutilized, tool for medicinal chemists engaged in fragment-based design.

Interactive Data Table: Properties of this compound Relevant to FBDD

| Property | Value/Description | Relevance in Fragment-Based Drug Discovery |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₈H₉ClN₂O | --- |

| Molecular Weight | 184.63 g/mol | Falls within the typical range for fragments (usually < 300 Da), ensuring good ligand efficiency. |

| Core Structure | Benzamidine | A known pharmacophore for serine proteases, providing a strong initial binding interaction with the target. |

| Key Functional Group | Aldehyde (-CHO) | Acts as a versatile synthetic handle for "fragment growing" and "fragment linking" strategies. |

| Predicted logP | ~0.5 | Indicates a degree of lipophilicity suitable for cell permeability and binding interactions. |

| Hydrogen Bond Donors | 3 | The amidine and hydrochloride protons can participate in hydrogen bonding with the target protein. |

| Hydrogen Bond Acceptors | 2 | The nitrogen atoms of the amidine and the oxygen of the aldehyde can accept hydrogen bonds. |

Computational and Theoretical Investigations of 4 Formylbenzimidamide Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about the electronic distribution and energy of a chemical system.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 4-formylbenzimidamide hydrochloride, DFT would provide precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is employed to calculate key electronic properties. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. malayajournal.org

A molecular electrostatic potential (MEP) map can also be generated using DFT. malayajournal.org This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are potential sites for chemical reactions.

Below is an illustrative table of the kind of data that DFT calculations could provide for this compound.

| Property | Illustrative Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

| C-N (imidamide) bond length | 1.30 Å |

| C=O (formyl) bond length | 1.22 Å |

Note: The values in this table are illustrative for a molecule of this class and are not based on published research for this compound.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. osti.gov These methods are generally more computationally expensive than DFT but can provide highly accurate energetic information. For this compound, ab initio calculations would be instrumental in determining precise energy barriers for chemical reactions and in the detailed analysis of transition states. This information is vital for understanding reaction mechanisms and kinetics.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between these conformations.

MD simulations are also crucial for understanding the effect of the solvent on the molecule's structure and behavior. By simulating the molecule in a box of solvent molecules (e.g., water), one can observe how the solvent influences the conformational preferences and the accessibility of different reactive sites on the molecule.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to map out the entire pathway of a chemical reaction involving this compound. By combining quantum chemical methods with algorithms for locating transition states, researchers can construct a detailed energy profile of a reaction. This profile shows the energy of the system as it progresses from reactants to products, passing through high-energy transition states. This allows for the determination of the rate-limiting step of a reaction and provides insights into how the reaction mechanism might be influenced by substituents or catalysts.

In Silico Approaches for Predicting Chemical Transformations and Novel Derivatives

In silico methods encompass a wide range of computational techniques used to predict the properties and activities of molecules. nih.govresearchgate.net For this compound, these approaches can be used to predict its metabolic fate, potential toxicity, and to design novel derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR) studies, a key in silico technique, can be employed to build mathematical models that correlate the structural features of a series of related compounds with their biological activity. nih.govnih.gov While specific QSAR models for this compound are not publicly available, the methodology could be applied to a series of its derivatives to predict their potential efficacy as, for example, enzyme inhibitors. nih.gov

The following table illustrates the types of properties that can be predicted using in silico tools for novel derivatives of this compound.

| Predicted Property | Illustrative Value for a Derivative |

| Aqueous Solubility (logS) | -3.5 |

| Blood-Brain Barrier Permeation | Low |

| Cytochrome P450 Inhibition | Potential inhibitor of CYP2D6 |

| Predicted IC50 (Enzyme X) | 5.2 µM |

Note: The values in this table are illustrative and not based on published research for derivatives of this compound.

Theoretical Basis for Structure-Reactivity Relationships and Hydrogen Bonding Networks

The chemical structure of this compound inherently dictates its reactivity. The formyl group is an electron-withdrawing group, which will influence the electron density on the benzimidazole (B57391) ring system. The imidamide group is a key functional group that can participate in various reactions. The protonated nature of the hydrochloride salt will also significantly impact its reactivity and solubility.

Hydrogen bonding is a critical intermolecular interaction for molecules like this compound, which has both hydrogen bond donors (the N-H groups of the imidamide) and acceptors (the nitrogen atoms and the formyl oxygen). Theoretical studies can be used to analyze the strength and geometry of these hydrogen bonds, both in the solid state and in solution. researchgate.netmdpi.com Understanding the hydrogen bonding network is essential for predicting the crystal packing of the molecule and its interactions with biological targets. nih.gov

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 4 Formylbenzimidamide Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon (¹³C) NMR for Primary Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most direct evidence for the core structure of 4-Formylbenzimidamide hydrochloride. The expected chemical shifts are influenced by the electron-withdrawing nature of the formyl and protonated imidamide groups. In a typical polar aprotic solvent like DMSO-d₆, the key resonances can be predicted.

The ¹H NMR spectrum is anticipated to show distinct signals for each type of proton. The aldehyde proton is expected to appear significantly downfield, typically in the range of 9.9-10.1 ppm, as a sharp singlet. The protons of the para-substituted benzene (B151609) ring would likely present as a complex second-order system (an AA'BB' system), appearing as two sets of doublets in the aromatic region, estimated around 7.9 and 8.1 ppm. The protons on the amidinium moiety (-C(NH₂)(NH₂⁺)) are expected to be broad due to quadrupole effects and chemical exchange, appearing far downfield, potentially above 9.0 ppm.

The ¹³C NMR spectrum provides confirmation of the carbon skeleton. The carbon of the formyl group (C=O) is predicted to have a chemical shift around 192 ppm. The imidamide carbon (-C=N) would resonate at approximately 165 ppm. The aromatic carbons would appear in the 128-145 ppm range, with the carbon attached to the formyl group (ipso-carbon) and the carbon attached to the imidamide group appearing at the downfield end of this range due to deshielding effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aldehyde H | ¹H | 9.9 - 10.1 | Singlet (s) | Characteristic of aromatic aldehydes. |

| Aromatic H (ortho to CHO) | ¹H | 8.0 - 8.2 | Doublet (d) | Part of an AA'BB' system. |

| Aromatic H (ortho to C(NH)NH₂) | ¹H | 7.8 - 8.0 | Doublet (d) | Part of an AA'BB' system. |

| Amidinium H | ¹H | > 9.0 | Broad singlet (br s) | Exchangeable protons, position is concentration-dependent. |

| Aldehyde C | ¹³C | ~192 | C=O | Downfield shift characteristic of aldehyde carbonyls. |

| Imidamide C | ¹³C | ~165 | C=N | Resonates in the typical range for amidinium carbons. |

| Aromatic C (ipso to CHO) | ¹³C | ~138 | C | Quaternary carbon, deshielded. |

| Aromatic C (ipso to C(NH)NH₂) | ¹³C | ~142 | C | Quaternary carbon, deshielded. |

| Aromatic C (CH) | ¹³C | 128 - 131 | CH | Aromatic methine carbons. |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle provided by 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the adjacent aromatic protons, confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the aldehyde proton signal to the aldehyde carbon signal and the aromatic proton signals to their corresponding aromatic carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps protons that are close in space. A NOESY spectrum would show a correlation between the aldehyde proton and the adjacent aromatic protons (those ortho to the formyl group), confirming the spatial arrangement of the substituent on the ring.

Solid-State NMR for Polymorphic and Hydrate (B1144303) Characterization

As this compound is a crystalline solid, solid-state NMR (ssNMR) provides critical insights into its structure in the absence of a solvent. google.com Unlike solution NMR, ssNMR spectra are sensitive to the local environment within the crystal lattice, including intermolecular interactions like hydrogen bonding. nih.gov This makes ssNMR a powerful tool for identifying and characterizing different crystalline forms (polymorphs) or solvates (e.g., hydrates). rsc.org

Different polymorphs would exhibit distinct ¹³C and ¹⁵N chemical shifts due to variations in crystal packing and hydrogen-bonding networks. nih.gov Furthermore, ssNMR can easily detect the presence of water in a hydrate form and even provide information on the proximity of water molecules to specific parts of the this compound molecule through cross-polarization experiments.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. youtube.com For this compound, these techniques provide a characteristic fingerprint based on its aldehyde and protonated amidine moieties.

The IR spectrum would be dominated by strong absorptions corresponding to the key functional groups. The N-H stretching vibrations of the amidinium group are expected as a broad band in the 3300-3100 cm⁻¹ region. The C=O stretch of the aldehyde is a very strong and sharp band, anticipated around 1700 cm⁻¹. The C=N stretching of the protonated imidamide group is also a strong band, expected in the 1680-1650 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ range. A key diagnostic band for the para-substitution pattern is the out-of-plane C-H bending vibration, which should appear as a strong absorption around 830 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Amidinium (-C(NH₂)₂⁺) | 3300 - 3100 | Strong, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aldehyde (-CHO) | 2850 & 2750 | Medium, Doublet |

| C=O Stretch | Aldehyde (-CHO) | ~1700 | Strong, Sharp |

| C=N Stretch | Imidamide (-C=N) | 1680 - 1650 | Strong |

| N-H Bend | Amidinium (-C(NH₂)₂⁺) | ~1620 | Medium |

| C=C Stretch | Aromatic Ring | 1600, 1580, 1450 | Medium to Strong |

| C-H Out-of-Plane Bend | p-Disubstituted Ring | ~830 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the determination of its elemental formula with high confidence. For 4-Formylbenzimidamide (C₈H₈N₂O), the neutral monoisotopic mass is 148.0637 u. In positive ion mode ESI-HRMS, the compound would be detected as its protonated molecular ion, [M+H]⁺.

Exact Mass of [M+H]⁺: 149.0715 u

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal its fragmentation pathways. Aromatic amides and related structures often undergo characteristic cleavages. wikipedia.org For this compound, the fragmentation of the protonated cation (m/z 149.0715) would likely proceed through several key losses:

Loss of Ammonia (B1221849) (NH₃): A primary fragmentation pathway for amidines is the neutral loss of ammonia, which would lead to a fragment ion at m/z 132.0449, corresponding to the [C₈H₆NO]⁺ species (4-cyanobenzaldehyde cation).

Loss of Carbon Monoxide (CO): Following or preceding other fragmentations, the loss of CO from the formyl group is a common pathway for benzaldehyde (B42025) derivatives.

Loss of Formyl Radical (•CHO): Cleavage of the C-C bond between the ring and the aldehyde can lead to the loss of a formyl radical, though this is less common than neutral losses in ESI.

A plausible fragmentation cascade could start with the loss of NH₃ to give the m/z 132 ion, which could then lose CO to yield a phenylnitrile-related cation at m/z 104.0344.

X-ray Diffraction Techniques for Crystalline Structure Analysis

While other spectroscopic methods provide information on connectivity and functional groups, only single-crystal X-ray diffraction can reveal the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound is not publicly available, analysis of related compounds like benzamidine (B55565) hydrochloride provides a strong model for the expected structural features. nih.gov A single-crystal X-ray diffraction study would be expected to show that the amidinium group is protonated and forms a robust network of hydrogen bonds with the chloride counter-ion (N-H···Cl⁻). The geometry of the formyl group and the planarity of the entire molecule could be precisely determined. Furthermore, intermolecular interactions, such as π-π stacking between aromatic rings or weaker C-H···O hydrogen bonds involving the aldehyde, would be elucidated, providing a complete picture of the crystal packing. This definitive structural information is paramount for understanding its physical properties and for rational drug design if it were to be used as a pharmacophore.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Crystal Packing

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This powerful technique provides comprehensive data on molecular structure, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. By irradiating a single crystal with an X-ray beam, the resulting diffraction pattern can be analyzed to construct an electron density map of the molecule, revealing the exact position of each atom. science-softcon.de

For a molecule like this compound, SCXRD analysis would unambiguously determine the conformation of the formyl and imidamide groups relative to the benzene ring. Furthermore, it would reveal the intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing. nih.gov These interactions are crucial in understanding the physical properties of the solid state.

While specific crystallographic data for this compound is not publicly available, the analysis of a related aromatic amide, 4-methoxy-N-phenylbenzamide, illustrates the type of information that SCXRD provides. nih.gov

Table 1: Illustrative Single Crystal X-ray Diffraction Data for a Related Aromatic Amide (4-methoxy-N-phenylbenzamide)

This data is for 4-methoxy-N-phenylbenzamide and is presented to illustrate the parameters obtained from an SCXRD experiment. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₃NO₂ |

| Molecular Weight | 227.25 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.308 (3) |

| b (Å) | 7.709 (4) |

| c (Å) | 14.109 (7) |

| α (°) | 96.911 (8) |

| β (°) | 99.210 (8) |

| γ (°) | 90.511 (9) |

| Volume (ų) | 565.5 (5) |

| Z (molecules/unit cell) | 2 |

Powder X-ray Diffraction (PXRD) for Bulk Material Purity and Polymorphic Forms

Powder X-ray Diffraction (PXRD) is a fundamental technique used for the characterization of crystalline materials. units.it Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline or powdered sample. This makes it an invaluable tool for routine analysis in pharmaceutical development to assess the purity of a bulk sample and to identify different crystalline forms, known as polymorphs. nih.gov

Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific material and its polymorphic form. units.it Polymorphs of the same compound can exhibit different physical properties, including solubility and stability, making their control critical. The PXRD pattern of this compound would consist of a series of peaks at specific diffraction angles (2θ), with the position and intensity of these peaks being characteristic of its crystal lattice. By comparing the PXRD pattern of a manufactured batch to that of a known pure standard, one can rapidly assess its phase purity and detect the presence of any unwanted polymorphic impurities or amorphous content. nih.gov

Table 2: Representative Powder X-ray Diffraction Peaks for a Crystalline Pharmaceutical Compound

This table shows hypothetical, yet representative, 2θ peak positions to illustrate a typical PXRD pattern. Specific data for this compound is not available.

| Peak Position (2θ) | Relative Intensity (%) |

|---|---|

| 8.5 | 45 |

| 12.3 | 100 |

| 15.8 | 70 |

| 19.1 | 85 |

| 21.7 | 60 |

| 24.8 | 90 |

| 28.9 | 55 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. shimadzu.com The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores—functional groups responsible for light absorption. shimadzu.com

The structure of this compound contains several chromophores: the benzene ring, the formyl group (C=O), and the imidamide group (C=N). These unsaturated groups give rise to two primary types of electronic transitions:

π → π* transitions: These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the benzene ring is the primary contributor to these transitions in the molecule. researchgate.net

n → π* transitions: These are lower-energy, lower-intensity absorptions that involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen of the formyl group or the nitrogens of the imidamide group, to a π* antibonding orbital.

The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to these transitions. The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent and the electronic environment of the chromophores.

Table 3: Expected Electronic Transitions and Typical Absorption Maxima for Chromophores in this compound

This table is based on typical values for the constituent chromophores found in similar aromatic aldehydes and benzamidine derivatives. researchgate.netnist.gov

| Chromophore | Transition | Typical λmax (nm) | Typical Molar Absorptivity (ε, L·mol-1·cm-1) |

|---|---|---|---|

| Benzene Ring | π → π | ~255 | ~200 |

| Formyl Group (C=O) | n → π | ~280-300 | 10 - 100 |

| Conjugated System (Aromatic + C=O) | π → π | ~240-280 | 5,000 - 15,000 |

| Imidamide Group (C=N) | n → π | ~270-290 | < 1,000 |

常见问题

Q. What are the recommended synthetic routes for 4-Formylbenzimidamide hydrochloride, and how can reaction conditions be optimized for yield?

A multi-step synthesis involving formylation and amidation is common. For example, intermediates can be prepared via condensation reactions using reagents like POCl₃ or SOCl₂ under reflux conditions . Optimization requires monitoring reaction parameters (temperature, solvent polarity, and stoichiometry) via TLC or HPLC. Microwave-assisted synthesis (e.g., as demonstrated for metformin hydrochloride) may improve efficiency by reducing reaction time and energy input .

Q. Which analytical techniques are most robust for identifying and quantifying this compound in complex mixtures?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is recommended for purity assessment and structural confirmation. UV-Vis spectroscopy (λmax ~350 nm) can aid in preliminary quantification . For impurities, use gradient elution HPLC with photodiode array detection, as validated in studies on esmolol hydrochloride impurities .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, humidity, light). Monitor degradation via HPLC and characterize byproducts using NMR and FTIR. For example, hydrolysis-prone derivatives like benzamidine hydrochlorides require inert atmospheres and desiccants .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound derivatives?

Cross-validate results using multiple techniques:

Q. What experimental design principles apply to optimizing this compound formulations for biological testing?

Use factorial design (e.g., Box-Behnken or central composite design) to evaluate critical parameters like pH, excipient ratio, and drug loading. For hydrogels, factors such as polymer concentration and crosslinking density significantly impact drug release kinetics, as shown in metformin hydrochloride studies .

Q. How can impurity profiles be minimized during large-scale synthesis, and what toxicological risks do they pose?